molecular formula C28H34O8 B593424 Angeloylgomisin O CAS No. 83864-69-1

Angeloylgomisin O

Cat. No.: B593424
CAS No.: 83864-69-1
M. Wt: 498.6 g/mol
InChI Key: PLKFSXFJGNZAER-XXDSNBTQSA-N
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Description

Angeloylgomisin O is a lignan compound extracted from the plant Schisandra rubriflora. It is known for its anti-inflammatory properties and has a molecular formula of C28H34O8 with a molecular weight of 498.56 g/mol . This compound is part of the phenylpropanoids and lignans family, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

Angeloylgomisin O, a lignin extract of Schisandra rubriflora , primarily targets hepatic stellate cells (HSCs) . HSCs play a crucial role in fibrogenesis, a process that contributes to the development of fibrosis in chronic liver injury .

Mode of Action

The compound’s mode of action is primarily driven by its ability to inhibit the activation of HSCs . It does this by reducing the expression of α-smooth muscle actin (αSMA) and collagen type 1 α1 (COL1A1) mRNA, which are induced by transforming growth factor β (TGFβ) . This suggests that this compound exerts anti-fibrotic activity by attenuating TGFβ-induced HSC activation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the modulation of essential signaling pathways, notably MAPK, PI3K/Akt, and NF-κB . These pathways are disrupted as a result of the compound’s interaction with its targets, leading to the triggering of apoptosis, cell cycle arrest, induction of oxidative stress, and modulation of autophagy .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. A study has reported the development of a sensitive and selective UPLC-MS/MS method for determining this compound in rat plasma

Result of Action

The molecular and cellular effects of this compound’s action include the triggering of apoptosis, cell cycle arrest, induction of oxidative stress, and modulation of autophagy . Additionally, it has been shown to amplify the impact of traditional chemotherapy treatments, suggesting its potential role as a supportive adjunct in cancer therapy . Notably, several studies also emphasize its capacity to target cancer stem cells and mitigate multi-drug resistance specifically .

Biochemical Analysis

Biochemical Properties

Angeloylgomisin O interacts with various biomolecules in biochemical reactions. It has been identified as an effective inhibitor of SARS-CoV-2 entry into cells . This suggests that this compound may interact with viral proteins or host cell receptors to exert its inhibitory effect.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. It has been found to inhibit the entry of SARS-CoV-2 into cells This suggests that this compound may influence cell function by affecting cell signaling pathways related to viral entry

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It has been found to inhibit SARS-CoV-2 entry by blocking spike (S) protein-mediated membrane fusion . This suggests that this compound may bind to the S protein of the virus or to host cell receptors, inhibiting the fusion of the viral envelope with the host cell membrane.

Preparation Methods

Synthetic Routes and Reaction Conditions: Angeloylgomisin O can be synthesized through various chemical reactions involving the precursor compounds found in Schisandra rubriflora. The synthetic route typically involves the esterification of the lignan core structure with angelic acid. The reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Schisandra rubriflora using solvents like methanol. The extract is then purified through chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Angeloylgomisin O undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Angeloylgomisin O has a wide range of scientific research applications:

Properties

IUPAC Name

[(8R,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-20-25(35-13-34-20)26(32-7)21(17)22-18(23)12-19(30-5)24(31-6)27(22)33-8/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKFSXFJGNZAER-XXDSNBTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC3=C(C(=C2C4=C(C(=C(C=C14)OC)OC)OC)OC)OCO3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83864-69-1
Record name Angeloylgomisin O
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANGELOYLGOMISIN O
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2USP2X4F50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action for Angeloylgomisin O against SARS-CoV-2?

A: this compound inhibits SARS-CoV-2 entry into host cells by blocking the virus's spike (S) protein-mediated membrane fusion. [] This essentially prevents the virus from entering and infecting the cell.

Q2: What is the source of this compound?

A: this compound is a dibenzocyclooctadiene lignan isolated from the fruits of the Schisandra chinensis plant. [] Schisandra chinensis is a climbing plant used in traditional Chinese medicine.

Q3: Has this compound shown activity against other viruses besides SARS-CoV-2?

A: Yes, in laboratory studies, this compound has demonstrated the ability to inhibit the entry of pseudoviruses expressing the spike proteins of both Middle East Respiratory Syndrome Coronavirus (MERS-CoV) and several emerging SARS-CoV-2 variants, including D614G and K417N/E484K/N501Y/D614G. []

Q4: Does this compound work synergistically with any existing antiviral drugs?

A: Research indicates that this compound exhibits synergistic effects when combined with remdesivir in cellular antiviral assays. [] This suggests a potential for combination therapy approaches.

Q5: Besides antiviral activity, does this compound have any other notable pharmacological properties?

A: Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 (human leukemia) and HeLa (human cervical carcinoma). [] This suggests potential applications in cancer research.

Q6: What are the limitations of the current research on this compound?

A: While the initial findings are promising, much of the research on this compound and its antiviral properties has been conducted in vitro (using cells in a laboratory setting). Further in vivo studies (using animal models) and ultimately clinical trials are necessary to validate these findings and determine its efficacy and safety in humans. []

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